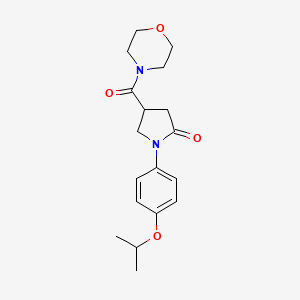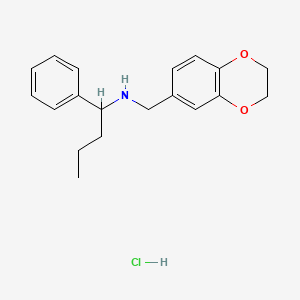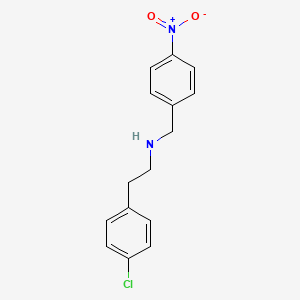
1-(4-isopropoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
説明
1-(4-isopropoxyphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, commonly known as PIM-1, is a small molecule that has been the subject of extensive scientific research in recent years. It is a kinase inhibitor that has shown promising results in the treatment of various diseases, including cancer and heart failure.
作用機序
PIM-1 exerts its effects by inhibiting the activity of various kinases, including AKT, mTOR, and JAK2. These kinases are involved in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting these kinases, PIM-1 can induce apoptosis in cancer cells and promote cardiac regeneration in heart failure.
Biochemical and Physiological Effects:
PIM-1 has been shown to have various biochemical and physiological effects in both cancer and heart failure. In cancer, PIM-1 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In heart failure, PIM-1 has been shown to promote cardiac regeneration, improve cardiac function, and reduce cardiac fibrosis.
実験室実験の利点と制限
One of the advantages of PIM-1 is its specificity for various kinases involved in cancer and heart failure. This specificity makes it a promising therapeutic agent for these diseases. However, one limitation of PIM-1 is its potential toxicity, which can limit its use in clinical settings.
将来の方向性
There are several future directions for PIM-1 research. One potential direction is the development of more potent and selective PIM-1 inhibitors. Another potential direction is the investigation of PIM-1 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of PIM-1 as a diagnostic tool for cancer and heart failure is another potential future direction.
科学的研究の応用
PIM-1 has been extensively studied for its potential therapeutic applications in cancer and heart failure. In cancer, PIM-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cell survival and apoptosis. In heart failure, PIM-1 has been shown to improve cardiac function by promoting the regeneration of damaged cardiac tissue.
特性
IUPAC Name |
4-(morpholine-4-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13(2)24-16-5-3-15(4-6-16)20-12-14(11-17(20)21)18(22)19-7-9-23-10-8-19/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOYQJHXQIGNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholine-4-carbonyl)-1-(4-propan-2-yloxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4757643.png)
![methyl 4-{[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]methyl}benzoate](/img/structure/B4757659.png)
![N-[1-(4-sec-butylphenyl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4757669.png)

![8-ethyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757687.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4757695.png)
![N-benzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4757705.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4757716.png)
![N-{3-[3-benzylidene-2-(4-morpholinyl)-1-cyclopenten-1-yl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4757718.png)

![6-(4-chlorophenyl)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4757728.png)
![1-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4757734.png)
